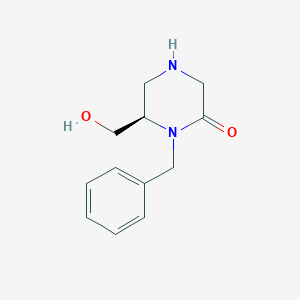

(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The research on piperazine derivatives has been a topic of interest due to their potential as anti-malarial agents and other bioactive properties. The first paper discusses the structures of three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, which have been evaluated for their anti-malarial activity. The study reports on the crystal structures of both active and non-active derivatives, highlighting the importance of certain substituents and molecular conformations for generating biological activity .

The second paper focuses on the synthesis and crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a novel bioactive heterocycle. The compound was synthesized from 1-benzhydryl piperazine and characterized using various techniques, including X-ray crystallography. The piperazine ring in this compound adopts a chair conformation, and the sulfonyl group is in a distorted tetrahedral configuration .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine is detailed in the second paper, where the authors describe the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride to obtain the target compound. The synthesis process is followed by characterization using 1H NMR, MS, and IR techniques, with the structure being confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the piperazine derivatives is crucial in determining their biological activity. In the first paper, the crystal structures of three derivatives are reported, with a focus on the bond distances and molecular conformations. The study finds that the molecular conformation of the non-active derivative differs from that of the active ones, suggesting that the spatial arrangement of atoms within the molecule plays a significant role in its bioactivity . The second paper provides a detailed description of the crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, including unit cell parameters and the conformation of the piperazine ring .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving (r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one. However, the synthesis methods and structural analyses discussed in the papers suggest that the piperazine derivatives can undergo various chemical transformations, which are essential for their bioactivity and potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the piperazine derivatives are inferred from their crystal structures and synthesis methods. The first paper discusses the intermolecular hydrogen bonding and other interactions that contribute to the stability and three-dimensional networks of the compounds . The second paper provides the orthorhombic crystal class, space group, and unit cell parameters for 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, which are indicative of its solid-state properties . These properties are essential for understanding the behavior of these compounds under various conditions and their potential as pharmaceutical agents.

Eigenschaften

IUPAC Name |

(6R)-1-benzyl-6-(hydroxymethyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-9-11-6-13-7-12(16)14(11)8-10-4-2-1-3-5-10/h1-5,11,13,15H,6-9H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVFAVLGCLMETR-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CN1)CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)CN1)CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649637 |

Source

|

| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one | |

CAS RN |

1217657-81-2 |

Source

|

| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)

![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)

![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)